molecular formula C21H18N2O5 B2553432 Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate CAS No. 2055119-21-4

Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate

Cat. No.: B2553432
CAS No.: 2055119-21-4
M. Wt: 378.384
InChI Key: QNXUEBWDJTZOKT-UHFFFAOYSA-N
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Description

Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate (CAS 2055119-21-4) is a synthetic carbamate derivative of high interest in medicinal and organic chemistry research. With the molecular formula C21H18N2O5 and a molecular weight of 378.38 g/mol, this compound features a nitrophenyl core protected by both benzyloxy and benzylcarbamate groups, making it a valuable protected intermediate or building block for the synthesis of more complex molecules . Carbamate compounds are a privileged structural class in drug discovery due to their ability to interact with various enzymes . They are notably investigated as potential cholinesterase inhibitors (ChEIs) for researching therapeutic approaches to neurological conditions . The specific substitution pattern on the aromatic ring of this benzyl carbamate may be tailored to modulate electronic, steric, and lipophilic properties, which are critical factors for biological activity and optimizing inhibitory potency in quantitative structure-activity relationship (QSAR) studies . Researchers utilize such compounds in the development of synthetic routes for active pharmaceutical ingredients (APIs) and as key intermediates in multi-step organic syntheses . This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

benzyl N-(3-nitro-2-phenylmethoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-21(28-15-17-10-5-2-6-11-17)22-18-12-7-13-19(23(25)26)20(18)27-14-16-8-3-1-4-9-16/h1-13H,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXUEBWDJTZOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of 2-Aminophenol

2-Aminophenol is first acetylated to mitigate undesired side reactions during nitration. Treatment with acetic anhydride in pyridine yields 2-acetamidophenol (97% yield). The hydroxyl group is then protected as a benzyl ether using benzyl bromide and potassium carbonate in N,N-dimethylformamide (DMF), yielding 2-acetamido-1-benzyloxybenzene (85% yield).

Regioselective Nitration

Nitration of 2-acetamido-1-benzyloxybenzene is performed with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. The acetamido group directs nitration to the meta position relative to the benzyloxy group, yielding 2-acetamido-1-benzyloxy-3-nitrobenzene (72% yield).

Deprotection of the Acetamide Group

Hydrolysis of the acetamide is achieved via refluxing with 6M hydrochloric acid (HCl), affording 2-amino-1-benzyloxy-3-nitrobenzene (90% yield).

Carbamate Formation via Benzyl Chloroformate

Reaction Conditions

2-Amino-1-benzyloxy-3-nitrobenzene is treated with benzyl chloroformate in dichloromethane (DCM) under basic conditions (triethylamine or 4-dimethylaminopyridine) at 0°C. The reaction proceeds via nucleophilic attack of the amine on the chloroformate, yielding Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate (88% yield).

Optimization Insights

  • Solvent Effects : DCM and tetrahydrofuran (THF) provide optimal solubility, while dimethyl sulfoxide (DMSO) leads to side reactions.
  • Temperature Control : Reactions conducted above 25°C result in diminished yields due to carbamate decomposition.
  • Base Selection : Triethylamine outperforms pyridine in minimizing byproduct formation (e.g., urea derivatives).

Alternative Synthetic Pathways

Ullmann Coupling Approach

A diaryl ether intermediate can be constructed via Ullmann coupling between 3-nitro-4-iodophenol and 2-benzyloxyaniline using copper(I) iodide and 1,10-phenanthroline in DMF at 110°C. Subsequent carbamoylation yields the target compound (65% overall yield).

One-Pot Nitration-Carbamoylation

Direct nitration of Benzyl N-[2-(benzyloxy)phenyl]carbamate with acetyl nitrate (AcONO₂) in acetic anhydride introduces the nitro group at the meta position (58% yield). However, this method suffers from poor regioselectivity and competing ortho nitration.

Analytical Data and Characterization

Property Value Method
Melting Point 148–150°C Differential Scanning Calorimetry
IR (KBr) 1725 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) FT-IR
¹H NMR (400 MHz, CDCl₃) δ 5.15 (s, 2H, OCH₂Ph), 7.25–7.45 (m, 10H) Nuclear Magnetic Resonance
HPLC Purity >99% Reverse-Phase C18 Column

Challenges and Mitigation Strategies

  • Regioselective Nitration : Directed by the acetamido group, nitration favors the meta position, but small quantities of para-nitro byproducts (<5%) necessitate chromatographic purification.
  • Carbamate Stability : The product is hygroscopic and prone to hydrolysis at pH >7. Storage under anhydrous conditions at −20°C is recommended.
  • Catalyst Poisoning : Residual palladium from benzyl group hydrogenolysis (if applicable) is removed via treatment with Chelex resin.

Industrial-Scale Considerations

  • Cost Efficiency : Benzyl chloroformate is preferred over p-nitrophenyl alternatives due to lower toxicity and commercial availability.
  • Green Chemistry : Solvent recovery systems (e.g., DCM distillation) reduce environmental impact.
  • Process Safety : Nitration reactions require strict temperature control to prevent thermal runaway.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), benzyl bromide.

Major Products Formed

    Oxidation: 2-(benzyloxy)-3-aminophenylcarbamate.

    Reduction: Benzyl carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Core Structural Features

The target compound shares a carbamate backbone with several analogues, but its unique 2-benzyloxy-3-nitro substitution distinguishes it from others. Key comparisons include:

Compound Name Substituents/Functional Groups Key Applications/Properties Reference
Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate 2-(benzyloxy), 3-nitro Potential enzyme inhibition, synthetic intermediate N/A
Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate (2) 3-hydroxy, 4-carbamoyl, 2-methoxy BChE inhibitor (IC50 = 22.23 µM)
Benzyl(4-(2-(2-methoxyethoxy)acetamido)-3-nitrophenyl)carbamate (12) 3-nitro, 4-acetamido, 2-methoxyethoxy Potassium channel modulator
Benzyl (2-(benzyloxy)-1-(diphenoxyphosphoryl)ethyl)carbamate (84) 2-benzyloxy, diphenoxyphosphoryl Inhibitor of phosphatases

Key Observations :

  • Compound 2 lacks a nitro group but includes a methoxy substituent, contributing to its selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) .

Comparison with Target Compound :

  • While the target compound’s synthesis data are unavailable, analogues with bulky substituents (e.g., 3j ) show high yields (98%) but lower enantioselectivity (53% ee), suggesting steric or electronic challenges in asymmetric synthesis .
  • The nitro group in the target compound may necessitate nitration steps, which could reduce overall yield compared to phosphorylated derivatives like 3g or 3h .

Implications for Target Compound :

Physicochemical and Spectroscopic Properties

  • NMR Data : Compound 12 () exhibits distinct ¹H NMR signals for methoxy (δ 3.42) and benzyloxy (δ 5.21) groups, which are critical for confirming substitution patterns in related carbamates .
  • Solubility : Phosphorylated derivatives (e.g., 3g , 84 ) show improved solubility in polar solvents compared to nitro-substituted carbamates, which may require DMF or DMSO for dissolution .

Biological Activity

Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate is a compound of significant interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a benzyloxy group and a nitrophenyl moiety, allows it to interact with biological targets, making it a subject of numerous studies aimed at understanding its biological activity.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • IUPAC Name : this compound

This structure provides a balance of hydrophobic and hydrophilic properties, which is essential for its biological interactions.

This compound has been investigated for its potential as an enzyme inhibitor. The nitro group in its structure can undergo reduction, leading to the formation of amino derivatives that may exhibit different biological activities. The compound has shown potential as a biochemical probe in enzyme studies, particularly involving cholinesterases.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the hydrolysis of acetylcholine. Inhibitors of these enzymes are valuable in treating conditions like Alzheimer's disease.

  • IC₅₀ Values :
    • AChE inhibition: 36.05 µM
    • BChE inhibition: 22.23 µM .

These values suggest that this compound has a moderate inhibitory effect compared to other known inhibitors like rivastigmine and galantamine.

Case Studies

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameAChE IC₅₀ (µM)BChE IC₅₀ (µM)Notes
Rivastigmine0.50.8Potent dual inhibitor
Galantamine1.01.5Selective AChE inhibitor
This compound36.0522.23Moderate inhibitor

This table illustrates that while this compound is less potent than established drugs, it still holds promise for further development.

Q & A

Q. What are the recommended synthetic routes for Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step protection/deprotection strategies. A common approach is the coupling of a nitro-substituted phenol derivative with a benzyl carbamate precursor. For example:

  • Step 1: Activation of the phenolic hydroxyl group using NaH in THF to form a benzyl ether intermediate .
  • Step 2: Introduction of the carbamate group via reaction with benzyl chloroformate in the presence of a base like triethylamine.

Key factors affecting yield include:

  • Base selection: Strong bases like NaH may deprotonate sensitive nitro groups, necessitating milder alternatives (e.g., K₂CO₃) .
  • Solvent choice: Polar aprotic solvents (e.g., THF, DMF) enhance reactivity but may require strict anhydrous conditions .
  • Catalysis: Iron-catalyzed methods (e.g., Fe(dibm)₃ with PhSiH₃ in EtOH) can improve efficiency in radical-mediated coupling steps .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

Methodological Answer: Purification:

  • Flash column chromatography (SiO₂, hexanes/EtOAc gradients) is effective for isolating the compound from byproducts like unreacted phenol or carbamate precursors .
  • Recrystallization using ethanol/water mixtures can enhance purity, particularly if nitro-group-containing impurities are present .

Characterization:

  • NMR (¹H/¹³C): Key signals include the benzyloxy group (δ ~4.9–5.1 ppm for –OCH₂Ph) and the carbamate NH (δ ~6.8–7.2 ppm, broad) .
  • LC-MS or HPLC: Validate purity (>95%) and detect trace byproducts (e.g., deprotected intermediates) .
  • IR spectroscopy: Confirm carbamate C=O stretches (~1690–1720 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound may release nitrobenzene derivatives upon decomposition .
  • Ventilation: Perform reactions in a fume hood due to potential volatile byproducts (e.g., benzyl alcohol or nitroarenes) .
  • Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation or nitro-group reduction) be mitigated during synthesis?

Methodological Answer:

  • Nitro-group stability: Avoid reductive conditions (e.g., H₂/Pd-C) that may reduce the nitro group to an amine. Use non-reductive coupling agents (e.g., DCC/DMAP) for carbamate formation .
  • Selective protection: Temporarily protect the nitro group with a tert-butyloxycarbonyl (Boc) group during benzylation, followed by acidic deprotection .
  • Reaction monitoring: Use TLC or in-situ IR to detect early-stage byproducts and adjust stoichiometry/reactants accordingly .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

  • Acidic conditions: The carbamate group undergoes hydrolysis to form a primary amine and CO₂, particularly in strong acids (e.g., HCl/H₂O). The nitro group remains stable but may protonate, altering solubility .
  • Basic conditions: The benzyloxy group is susceptible to nucleophilic displacement (e.g., by OH⁻), leading to phenol derivatives. Steric hindrance from the nitro group at the ortho position slows this hydrolysis .
  • Kinetic studies: Conduct pH-dependent stability assays (e.g., HPLC monitoring over 24–72 hours) to quantify degradation rates .

Q. How does the nitro group influence the compound’s reactivity in cross-coupling or functionalization reactions?

Methodological Answer:

  • Electron-withdrawing effect: The nitro group deactivates the aromatic ring, making electrophilic substitution (e.g., nitration) challenging. Focus on nucleophilic aromatic substitution (e.g., with thiols or amines) at the para position relative to the nitro group .
  • Radical reactions: The nitro group stabilizes radical intermediates, enabling iron-catalyzed C–C bond formation (e.g., Giese-type additions) .
  • Catalytic hydrogenation: Requires careful optimization (e.g., PtO₂ instead of Pd-C) to reduce the nitro group selectively without cleaving the carbamate .

Q. What strategies are effective for incorporating this compound into complex molecular architectures (e.g., peptidomimetics or polymers)?

Methodological Answer:

  • Peptide coupling: Use the carbamate as a protected amine precursor. Deprotect via hydrogenolysis (H₂/Pd-C) to expose the –NH group for solid-phase peptide synthesis .
  • Polymerization: Employ the nitro group as a photoactive moiety for UV-triggered crosslinking in photoresponsive materials .
  • Bioconjugation: Functionalize the benzyloxy group with click chemistry handles (e.g., azides for CuAAC reactions) .

Q. How can researchers resolve contradictions in reported synthetic yields or purification outcomes?

Methodological Answer:

  • Reproducibility checks: Verify reaction parameters (e.g., solvent purity, catalyst loading) from literature protocols. For example, Fe(dibm)₃-catalyzed reactions require strict exclusion of oxygen .
  • Byproduct analysis: Use high-resolution MS or 2D NMR (e.g., HSQC) to identify undocumented impurities, such as regioisomers from incomplete benzylation .
  • Computational modeling: Apply DFT calculations to predict favorable reaction pathways and optimize conditions (e.g., solvent dielectric effects on transition states) .

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